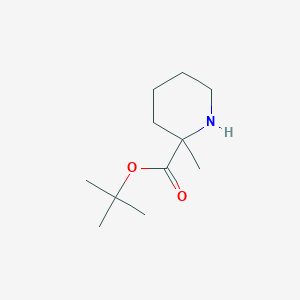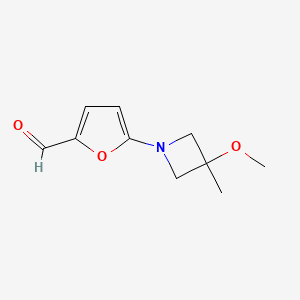![molecular formula C14H20ClNO2 B13219753 4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-methyl-5-(propan-2-yloxy)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and purification systems to produce the compound in larger quantities.
化学反応の分析
Types of Reactions
4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .
類似化合物との比較
Similar Compounds
4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.
4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propionamide: Similar structure but with a propionamide group instead of a butanamide group.
Uniqueness
4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
4-chloro-N-(3-methyl-5-propan-2-yloxyphenyl)butanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-10(2)18-13-8-11(3)7-12(9-13)16-14(17)5-4-6-15/h7-10H,4-6H2,1-3H3,(H,16,17) |
InChIキー |
ZMAUVIQLJDXUKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13219708.png)
![Piperazine, 1-[2-(phenylthio)ethyl]-](/img/structure/B13219715.png)
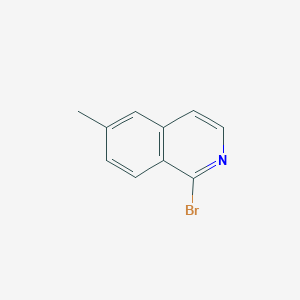
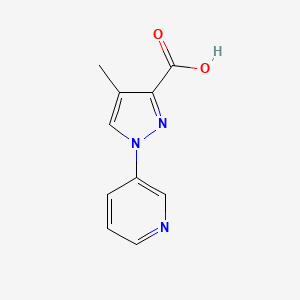
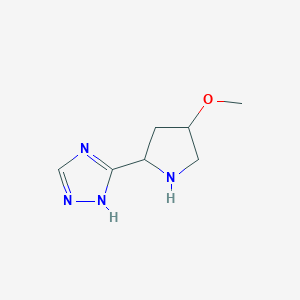
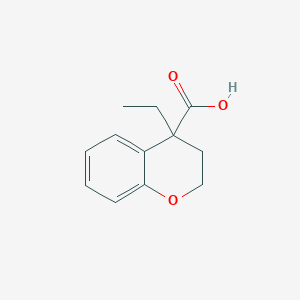
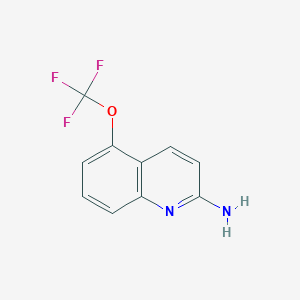

![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)

